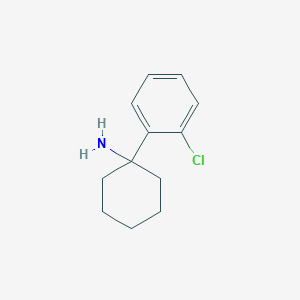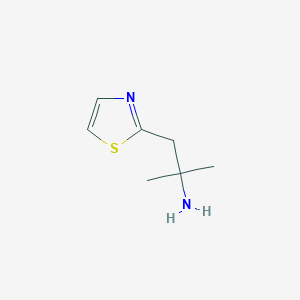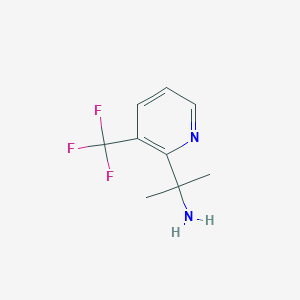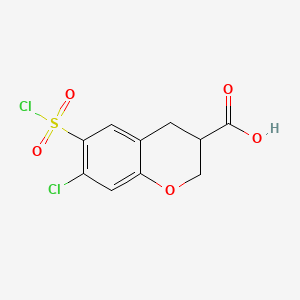
1-(2-Chlorophenyl)cyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)cyclohexan-1-amine is a chemical compound that belongs to the class of arylcyclohexylamines. This compound is structurally related to ketamine, a well-known anesthetic and analgesic. The presence of a chlorine atom on the phenyl ring distinguishes it from other similar compounds, potentially altering its chemical and pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, followed by dehydration in the presence of an acidic ionic liquid. The resulting product, 1-(2-chlorophenyl)-cyclohexene, is then oxidized using potassium permanganate to yield a hydroxy ketone intermediate. This intermediate undergoes imination with methylamine, and the final product is obtained through thermal rearrangement .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the use of safe and commercially available materials.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Chlorophenyl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include hydroxy ketones, imines, and substituted phenyl derivatives .
Applications De Recherche Scientifique
1-(2-Chlorophenyl)cyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other arylcyclohexylamines and related compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential as an anesthetic or analgesic, similar to ketamine.
Industry: It may be used in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-Chlorophenyl)cyclohexan-1-amine is not fully understood. it is believed to interact with neurotransmitter receptors in the brain, similar to ketamine. The compound may act as an NMDA receptor antagonist, blocking the action of glutamate and leading to anesthetic and analgesic effects .
Comparaison Avec Des Composés Similaires
Ketamine: 2-(2-chlorophenyl)-2-methylamino-cyclohexan-1-one
Methoxetamine: 2-(3-methoxyphenyl)-2-(ethylamino)-cyclohexanone
Phencyclidine (PCP): 1-(1-phenylcyclohexyl)piperidine
Uniqueness: 1-(2-Chlorophenyl)cyclohexan-1-amine is unique due to the presence of the chlorine atom on the phenyl ring, which may alter its pharmacological properties compared to other arylcyclohexylamines. This structural difference can influence its binding affinity to receptors and its overall efficacy as an anesthetic or analgesic .
Propriétés
Formule moléculaire |
C12H16ClN |
|---|---|
Poids moléculaire |
209.71 g/mol |
Nom IUPAC |
1-(2-chlorophenyl)cyclohexan-1-amine |
InChI |
InChI=1S/C12H16ClN/c13-11-7-3-2-6-10(11)12(14)8-4-1-5-9-12/h2-3,6-7H,1,4-5,8-9,14H2 |
Clé InChI |
NPLMJYOKGIWCKH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C2=CC=CC=C2Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B13527376.png)




![1-Imidazo[1,2-A]pyrazin-3-YL-N-methylmethanamine](/img/structure/B13527404.png)
![Methyl 2-(2-mercapto-1h-imidazo[4,5-c]pyridin-1-yl)acetate](/img/structure/B13527414.png)





![1-{1-Chlorospiro[2.3]hexan-1-yl}methanaminehydrochloride](/img/structure/B13527443.png)

